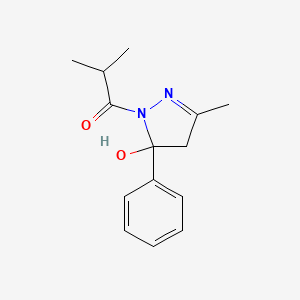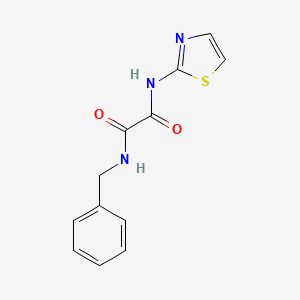![molecular formula C16H23NO6 B5083773 4-[2-(2,6-dimethylphenoxy)ethyl]morpholine oxalate](/img/structure/B5083773.png)
4-[2-(2,6-dimethylphenoxy)ethyl]morpholine oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(2,6-dimethylphenoxy)ethyl]morpholine oxalate, commonly known as DMEMO, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. DMEMO is a member of the morpholine family and is widely used in various fields of research, including medicinal chemistry, neuroscience, and pharmacology.
作用机制
DMEMO inhibits acetylcholinesterase by binding to the active site of the enzyme. This prevents the breakdown of acetylcholine, leading to an increase in its concentration in the brain. The increased concentration of acetylcholine enhances cholinergic neurotransmission, leading to improved cognitive function.
Biochemical and Physiological Effects
DMEMO has been shown to have several biochemical and physiological effects. It enhances the cholinergic neurotransmission in the brain, leading to improved cognitive function. DMEMO has also been shown to have antioxidant properties, which can protect against oxidative stress. Additionally, DMEMO has been shown to have anti-inflammatory properties, which can reduce inflammation in the brain.
实验室实验的优点和局限性
DMEMO has several advantages for lab experiments. It is a potent inhibitor of acetylcholinesterase, making it an ideal tool for studying the cholinergic system. DMEMO is also relatively easy to synthesize and purify, making it readily available for research. However, DMEMO has some limitations for lab experiments. It is a synthetic compound, and its effects may not be representative of natural compounds. Additionally, DMEMO has limited solubility in water, which can make it challenging to use in some experiments.
未来方向
DMEMO has several potential future directions in scientific research. It can be used in the development of new drugs for the treatment of Alzheimer's disease and other neurodegenerative disorders. DMEMO can also be used in the study of the cholinergic system and its role in cognitive function. Additionally, DMEMO can be used in the development of new methods for the synthesis of morpholine derivatives.
Conclusion
In conclusion, DMEMO is a synthetic compound that has gained significant attention in scientific research due to its unique properties. It is a potent inhibitor of acetylcholinesterase, enhances the cholinergic neurotransmission in the brain, and has several biochemical and physiological effects. DMEMO has several advantages for lab experiments, but it also has some limitations. DMEMO has several potential future directions in scientific research, making it an essential tool for researchers in various fields.
合成方法
DMEMO is synthesized through a multistep process that involves the reaction of 2,6-dimethylphenol with epichlorohydrin, followed by the reaction of the resulting product with morpholine. The final product is then purified through crystallization and recrystallization techniques to obtain DMEMO in its pure form.
科学研究应用
DMEMO has been extensively used in scientific research due to its unique properties. It is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. DMEMO has been shown to enhance the cholinergic neurotransmission in the brain, which is essential for cognitive function. DMEMO has also been used in the development of new drugs for the treatment of Alzheimer's disease, a neurodegenerative disorder that is characterized by the loss of cholinergic neurons in the brain.
属性
IUPAC Name |
4-[2-(2,6-dimethylphenoxy)ethyl]morpholine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.C2H2O4/c1-12-4-3-5-13(2)14(12)17-11-8-15-6-9-16-10-7-15;3-1(4)2(5)6/h3-5H,6-11H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCECJARKRYULHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCN2CCOCC2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199404 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]-2-propanamine](/img/structure/B5083690.png)
![3-[(3,4-dihydro-1H-isochromen-1-ylcarbonyl)oxy]-N,N-diethyl-N-methyl-1-butanaminium iodide](/img/structure/B5083696.png)
![N-(2-furylmethyl)-2-[(4-nitrophenyl)thio]benzamide](/img/structure/B5083703.png)
![2-{[5-(acetylamino)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(5-bromo-2-pyridinyl)acetamide](/img/structure/B5083712.png)
![N-[3-({[(3-bromobenzoyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B5083731.png)
![5-{3-allyl-5-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5083736.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B5083740.png)
![(2-methyl-4-nitrophenyl)[4-(trifluoromethyl)benzyl]amine](/img/structure/B5083746.png)
![N-(4-ethoxyphenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydro-2(1H)-phthalazinyl]acetamide](/img/structure/B5083758.png)

![1-allyl-5-{[5-(4-bromo-3-chlorophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5083771.png)

